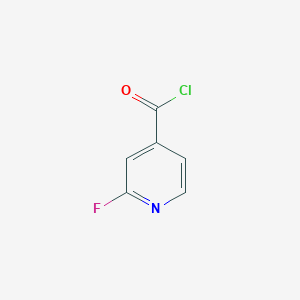

2-Fluoro-isonicotinoyl chloride

Description

2-Fluoro-isonicotinoyl chloride (CAS: 65352-95-6) is a fluorinated derivative of isonicotinoyl chloride, featuring a fluorine atom at the 2-position of the pyridine ring and a reactive acyl chloride group at the 4-position. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its electron-withdrawing fluorine substituent enhances reactivity in nucleophilic acyl substitution reactions. It is commercially available through nine suppliers, reflecting its industrial relevance .

Properties

IUPAC Name |

2-fluoropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-9-5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRHCKQYCOWAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558731 | |

| Record name | 2-Fluoropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65352-95-6 | |

| Record name | 2-Fluoro-4-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65352-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-isonicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-isonicotinoyl chloride can be synthesized through the chlorination of 2-fluoroisonicotinic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the 2-fluoroisonicotinic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to obtain the crude product, which can be purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using distillation or crystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-isonicotinoyl chloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile such as an amine or alcohol. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

Acylation: this compound can be used as an acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is commonly used to introduce the 2-fluoroisonicotinoyl group into various substrates.

Condensation Reactions: The compound can undergo condensation reactions with hydrazines or amines to form hydrazides or amides, respectively

Major Products Formed:

Nucleophilic Substitution: Formation of 2-fluoroisonicotinoyl derivatives such as amides and esters.

Acylation: Formation of acylated products with the 2-fluoroisonicotinoyl group.

Condensation Reactions: Formation of hydrazides and amides

Scientific Research Applications

2-Fluoro-isonicotinoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-isonicotinoyl chloride is primarily based on its ability to act as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form stable amide and ester bonds. This reactivity is utilized in the derivatization of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Isonicotinoyl Chlorides

The substitution pattern and halogen type significantly influence the physicochemical and reactive properties of isonicotinoyl chloride derivatives. Below is a comparative analysis with close analogs:

Table 1: Key Properties of Halogenated Isonicotinoyl Chlorides

Inferred based on structural similarity to 2-chloro analog.

*Aldehyde derivative; functional group alters reactivity compared to acyl chlorides.

Key Findings:

- Reactivity Differences: The fluorine atom in this compound introduces greater electronegativity and a smaller atomic radius compared to chlorine in the 2-chloro analog. This enhances electrophilicity at the acyl chloride group, favoring faster nucleophilic substitutions (e.g., amidation, esterification) .

- Stability: Fluorine’s strong C-F bond may improve hydrolytic stability relative to chlorine-substituted analogs, though direct comparative stability studies are lacking in the provided evidence.

- Commercial Availability: this compound is more widely available (9 suppliers) than its 2-chloro counterpart (1 supplier), suggesting higher demand or synthetic accessibility .

Fluorinated Pyridine Derivatives

Fluorination at the 2-position is a common strategy to modulate bioactivity and metabolic stability. Below are structurally related fluorinated compounds:

Table 2: Fluorinated Pyridine-Based Compounds

Key Findings:

- Functional Group Impact: Unlike this compound, compounds such as 2-fluoro-L-tyrosine (an amino acid) and hydrazide derivatives exhibit distinct reactivity profiles. For example, the acyl chloride group in this compound enables direct coupling reactions, whereas carboxylic acids or hydrazides require activation steps .

- Biological Relevance: Fluorinated amino acids (e.g., 2-fluoro-L-tyrosine) are often used in PET imaging or as enzyme inhibitors, whereas this compound’s applications are more aligned with synthetic chemistry .

Biological Activity

2-Fluoro-isonicotinoyl chloride is a derivative of isonicotinoyl chloride that has garnered interest due to its potential biological activities. This compound is known for its reactivity and versatility in organic synthesis, particularly in the development of pharmaceuticals. In this article, we will explore its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ability to act as an acylating agent, facilitating the formation of covalent bonds with various biomolecules. This property is crucial for its role in synthesizing more complex organic molecules.

| Property | Details |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 177.58 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Acts as an acylating agent |

The biological activity of this compound primarily involves its interactions with enzymes and proteins. It can modify the active sites of enzymes through covalent binding, which can lead to either inhibition or activation of enzymatic activity depending on the context.

Biochemical Pathways

The compound has been implicated in various biochemical pathways, particularly those involved in drug metabolism and synthesis. It can react with nucleophiles like amines and alcohols, forming stable amide and ester linkages that are essential for producing bioactive compounds.

Cellular Effects

Research indicates that this compound influences cellular processes significantly:

- Cell Signaling: It modulates cell signaling pathways by affecting the phosphorylation states of key proteins.

- Gene Expression: The compound interacts with transcription factors, thereby influencing gene expression patterns.

- Metabolism: It alters cellular metabolism by interacting with metabolic enzymes.

1. Toxicity Studies

Toxicity studies reveal that the effects of this compound vary with dosage. At low concentrations, it exhibits minimal toxicity, while higher doses can lead to significant adverse effects. This highlights the importance of careful dosage management in experimental settings.

2. Metabolic Pathways

The compound undergoes hydrolysis to yield 2-fluoroisonicotinic acid and other metabolites, which are crucial for its clearance from biological systems. Understanding these metabolic pathways is vital for assessing its safety and efficacy.

3. Applications in Drug Development

This compound has been utilized in synthesizing various pharmaceutical candidates, particularly anti-tuberculosis agents. Its role as a building block in organic synthesis allows researchers to develop new therapeutics targeting specific diseases.

Case Study 1: Antitumor Activity

A study evaluated the antitumor activities of complexes formed with this compound derivatives against human cancer cell lines (e.g., SGC7901). The results demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy.

Case Study 2: Antimicrobial Properties

Research has shown that derivatives of isonicotinoyl chloride exhibit antimicrobial properties. These findings support the hypothesis that this compound may also possess similar activities, warranting further investigation into its use as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.